

Chemical properties and solubility of Dioctanoin.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dioctanoin**

Cat. No.: **B093851**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Solubility of **Dioctanoin**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and active pharmaceutical ingredients is paramount. **Dioctanoin**, a diacylglycerol composed of a glycerol backbone with two octanoic acid chains, is a key molecule in various research and pharmaceutical applications. This guide provides a detailed overview of its chemical properties and solubility characteristics, complete with experimental methodologies and graphical representations to facilitate comprehension and application in a laboratory setting.

Chemical and Physical Properties

Dioctanoin exists primarily as two positional isomers: **1,2-dioctanoin** and **1,3-dioctanoin**. It is also available commercially in mixtures of these isomers. The specific isomer can influence its physical and biological properties. The fundamental chemical and physical characteristics are summarized below.

Table 1: Chemical and Physical Properties of **Dioctanoin** Isomers

Property	1,2-Dioctanoin	1,3-Dioctanoin	General Dioctanoin
CAS Number	1069-87-0[1][2]	1429-66-9[3][4]	36354-80-0[5]
Molecular Formula	C ₁₉ H ₃₆ O ₅ [1][2]	C ₁₉ H ₃₆ O ₅ [3][4]	C ₁₉ H ₃₆ O ₅ [5]
Molecular Weight	344.49 g/mol [1][2]	344.49 g/mol [3][4]	344.5 g/mol [5]
Appearance	-	Neat Oil[6] / Liquid[7]	Liquid[5][8]
Melting Point	494.03 K (220.88 °C) (Joback Calculated)[1]	< 4 °C[9]	-5.00 °C (as Glyceryl dioctanoate)[10]
Boiling Point	878.44 K (605.29 °C) (Joback Calculated)[1]	439.9 ± 12.0 °C (Predicted)[9]	362.50 °C (as Glyceryl dioctanoate)[10]
Density	-	0.992 ± 0.06 g/cm ³ (Predicted)[9]	0.9900 g/cm ³ (as Glyceryl dioctanoate) [10]
LogP (Octanol/Water)	4.155 (Crippen Calculated)[1]	-	5.4 (Computed)[11]
Water Solubility (log ₁₀ WS in mol/L)	-4.88 (Crippen Calculated)[1]	-	-
IUPAC Name	3-hydroxypropane- 1,2-diyl dioctanoate[2]	2-hydroxypropane- 1,3-diyl dioctanoate[4]	octanoic acid, diester with 1,2,3- propanetriol[5]

Solubility Profile

The solubility of **dioctanoin** is a critical parameter for its use in formulations. As a lipidic molecule, it exhibits poor solubility in aqueous media but is soluble in various organic solvents.

Table 2: Solubility of **Dioctanoin** in Various Solvents

Compound	Solvent	Solubility
Dioctanoin (unspecified isomer)	Dimethylformamide (DMF)	20 mg/mL[5]
Dimethyl sulfoxide (DMSO)	5 mg/mL[5]	
Ethanol	30 mg/mL[5]	
PBS (pH 7.2)	0.25 mg/mL[5]	
1,3-Dioctanoin	Ethanol	~10 mg/mL[6]
Chloroform	~10 mg/mL[6]	
Dimethyl sulfoxide (DMSO)	~1 mg/mL[6]	
Dimethylformamide (DMF)	~30 mg/mL[6]	
DMF:PBS (pH 7.2) (1:2)	~0.33 mg/mL[6]	

It is noted that **1,3-dioctanoin** is sparingly soluble in aqueous buffers.[6] For enhanced solubility in aqueous solutions, it is recommended to first dissolve it in an organic solvent like DMF and then dilute with the aqueous buffer.[6]

Experimental Protocols for Solubility Determination

The following outlines a generalized experimental protocol for determining the equilibrium solubility of a compound like **dioctanoin**, based on established methodologies such as the shake-flask method.

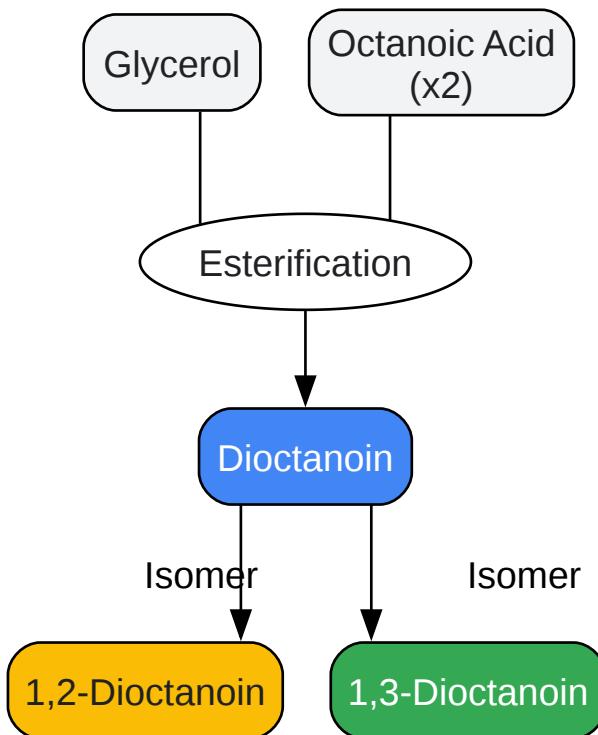
Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the saturation solubility of **dioctanoin** in a specific solvent system at a controlled temperature.
2. Materials:
 - **Dioctanoin** (of known purity)

- Solvent of interest (e.g., phosphate buffer, ethanol)
- Scintillation vials or suitable non-leaching containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- Calibrated analytical balance and pH meter

3. Procedure:

- Preparation: Add an excess amount of **dioctanoin** to a vial. The excess solid should be visible to ensure that a saturated solution is achieved.[12]
- Solvent Addition: Add a precise volume of the pre-equilibrated solvent at the desired temperature (e.g., 37 ± 1 °C for physiological relevance) to the vial.[13]
- Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium. The concentration should be measured at different time points until it remains stable.[13]
- Sample Separation: Once equilibrium is reached, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, the sample should be filtered through a syringe filter or centrifuged.[13]
- Dilution: Immediately after separation, dilute the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.[13]
- Quantification: Analyze the concentration of **dioctanoin** in the diluted samples using a validated analytical method, such as HPLC.[14]


- Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[\[13\]](#)

4. Data Reporting: Report the mean solubility value along with the standard deviation, the specific solvent system and pH, and the temperature at which the measurement was conducted.

Visualizations

Logical Relationship of Dioctanoin Isomers

The following diagram illustrates the chemical relationship between glycerol, octanoic acid, and the resulting **dioctanoin** isomers.

[Click to download full resolution via product page](#)

Formation of **Dioctanoin** Isomers

Experimental Workflow for Solubility Measurement

This diagram outlines the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Solubility Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dioctanoin (CAS 1069-87-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,2-Dioctanoin [webbook.nist.gov]
- 3. 1,3-Dioctanoin (CAS 1429-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,3-Dioctanoin [webbook.nist.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. larodan.com [larodan.com]
- 8. Dioctanoin - CD Biosynthesis [biosynthesis.com]
- 9. 1,3-DIOCTANOYLGLYCEROL (C8:0) | 1429-66-9 [amp.chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Glyceryl 1,2-dicaprylate | C19H36O5 | CID 1323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]

- 14. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and solubility of Dioctanoin.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093851#chemical-properties-and-solubility-of-dioctanoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com